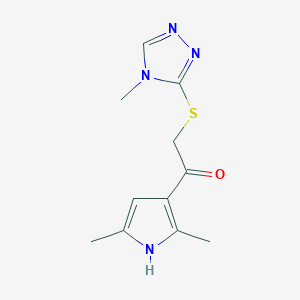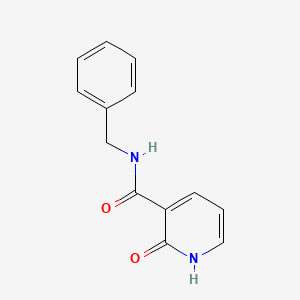
2-Phenylmethoxycarbonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylmethoxycarbonylbenzoate is an organic compound with the molecular formula C15H12O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenylmethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylmethoxycarbonylbenzoate typically involves the esterification of benzoic acid with phenylmethanol in the presence of a suitable catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylmethoxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenylmethoxycarbonylbenzoates, depending on the substituent introduced.
Scientific Research Applications
2-Phenylmethoxycarbonylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenylmethoxycarbonylbenzoate in biological systems involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. The ester group can be hydrolyzed by esterases, leading to the formation of benzoic acid and phenylmethanol. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with methanol.
Ethyl benzoate: An ester of benzoic acid with ethanol.
Phenyl benzoate: An ester of benzoic acid with phenol.
Uniqueness
2-Phenylmethoxycarbonylbenzoate is unique due to the presence of the phenylmethoxycarbonyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H11O4- |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
2-phenylmethoxycarbonylbenzoate |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)/p-1 |
InChI Key |
XIKIUQUXDNHBFR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)


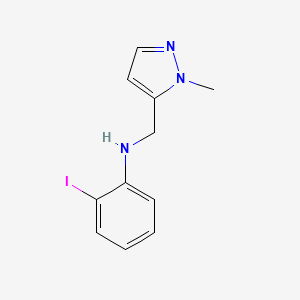
![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)
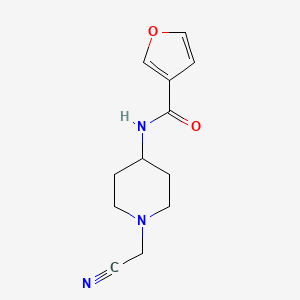


![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
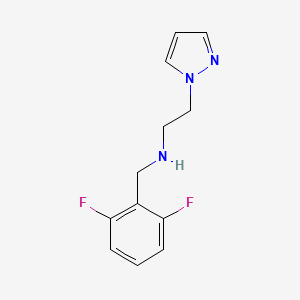
![[1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine](/img/structure/B14913679.png)
